molecular formula C25H24N4O6 B15021863 N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B15021863
M. Wt: 476.5 g/mol
InChI Key: UCFUGRIXCOWDHL-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .

Properties

Molecular Formula

C25H24N4O6

Molecular Weight

476.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H24N4O6/c1-34-21-14-22(35-2)20(29(32)33)13-19(21)15-27-28-23(30)16-26-25(31)24(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,24H,16H2,1-2H3,(H,26,31)(H,28,30)/b27-15+

InChI Key

UCFUGRIXCOWDHL-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation reaction between an appropriate hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary depending on the specific substituents on the phenyl rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity through coordination to the active site . The compound’s hydrazone moiety can also participate in redox reactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2,4-Dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and interactions with metal ions and biological targets. The presence of both methoxy and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.